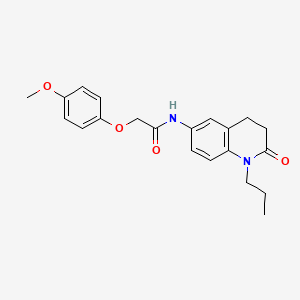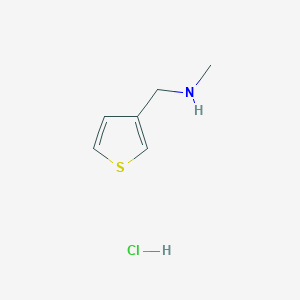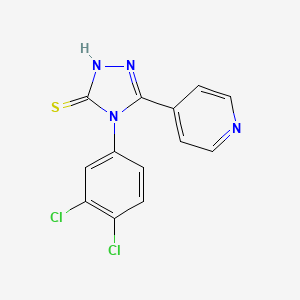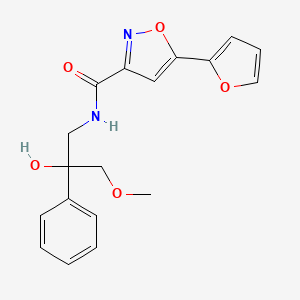![molecular formula C13H15FN2O5S B2494374 3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole CAS No. 2411257-30-0](/img/structure/B2494374.png)
3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole is a synthetic compound with potential applications in scientific research. This compound has received significant attention due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole has been reported to exhibit potent antitumor activity in vitro and in vivo. This compound has been shown to inhibit the growth of various cancer cell lines, induce apoptosis in cancer cells, and inhibit the activity of topoisomerase II. In addition, this compound has been reported to exhibit good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole in lab experiments is its potent antitumor activity against various cancer cell lines. This compound has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis in cancer cells. In addition, this compound has good pharmacokinetic properties, which make it suitable for in vivo studies.
However, one of the limitations of using 3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to elucidate the precise mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the research on 3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole. One possible direction is to investigate the potential of this compound in combination with other anticancer agents. Another direction is to study the mechanism of action of this compound in more detail to identify potential targets for cancer therapy. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo and to determine its potential side effects. Finally, the development of novel analogs of 3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole may lead to the discovery of more potent and selective anticancer agents.
Métodos De Síntesis
The synthesis of 3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole involves the reaction of tert-butyl 2-(4-fluorosulfonyloxyphenyl)acetate with hydrazine hydrate in the presence of triethylamine. The resulting product is then treated with phosphorus oxychloride to yield the desired compound. This method has been reported in the literature and has been used to synthesize 3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole with high yield and purity.
Aplicaciones Científicas De Investigación
3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole has potential applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the growth of human leukemia cells and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O5S/c1-13(2,3)12-15-11(20-16-12)8-19-9-4-6-10(7-5-9)21-22(14,17)18/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKZLXPQRWQAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)COC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

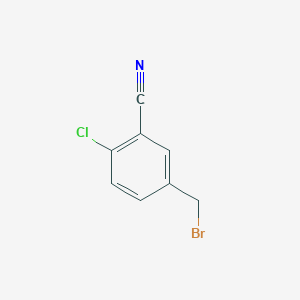

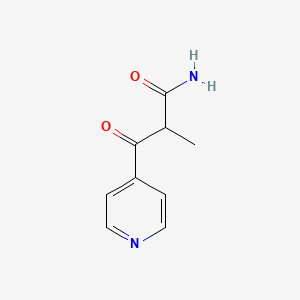
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide](/img/structure/B2494298.png)
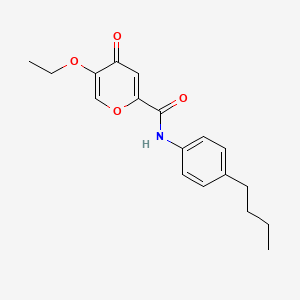

![4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine](/img/structure/B2494301.png)
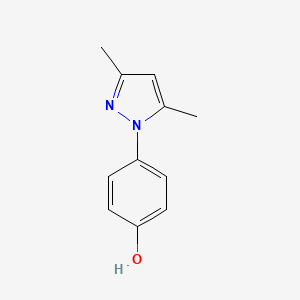
![3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2494304.png)
